molecular formula C37H37F2N14O8P B14885895 ((R)-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-(((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate

((R)-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-(((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate

Cat. No.: B14885895
M. Wt: 874.7 g/mol
InChI Key: TUQOELVZOXJYRP-UTZIHYNGSA-N
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Description

The compound (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluoro, tetrazolyl, pyridinyl, iminoimidazolidinyl, oxazolidinyl, and phosphate groups, making it a versatile candidate for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

  • Formation of the Fluoro-Tetrazolyl Intermediate: : The initial step involves the synthesis of the 3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a fluoro group is introduced to the aromatic ring, followed by the formation of the tetrazole ring via a cycloaddition reaction.

  • Iminoimidazolidinyl Formation: : The next step involves the formation of the iminoimidazolidinyl group. This can be done by reacting the fluoro-tetrazolyl intermediate with an appropriate amine under acidic conditions to form the iminoimidazolidinyl structure.

  • Oxazolidinyl Group Introduction: : The oxazolidinyl group is introduced through a cyclization reaction involving the fluoro-tetrazolyl intermediate and an appropriate diol under basic conditions.

  • Phosphorylation: : The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester. This can be achieved using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The iminoimidazolidinyl and oxazolidinyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iminoimidazolidinyl group would yield an oxo-imidazolidinyl derivative, while reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique functional groups allow for tailored modifications to achieve desired characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tetrazolyl groups may enhance binding affinity and specificity, while the iminoimidazolidinyl and oxazolidinyl groups may modulate the compound’s activity. The hydrogen phosphate ester group can facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate
  • (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen sulfate

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity, specificity, and stability, making it a valuable candidate for further research and development.

(®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate , highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C37H37F2N14O8P

Molecular Weight

874.7 g/mol

IUPAC Name

[(4R)-2-amino-1-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-4,5-dihydroimidazol-4-yl]methyl [1-[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-3-hydroxypropan-2-yl] hydrogen phosphate

InChI

InChI=1S/C37H37F2N14O8P/c1-50-46-34(44-48-50)32-9-3-21(13-41-32)28-7-5-24(11-30(28)38)52-15-23(43-36(52)40)18-59-62(56,57)61-27(17-54)20-58-19-26-16-53(37(55)60-26)25-6-8-29(31(39)12-25)22-4-10-33(42-14-22)35-45-49-51(2)47-35/h3-14,23,26-27,54H,15-20H2,1-2H3,(H2,40,43)(H,56,57)/t23-,26-,27?/m1/s1

InChI Key

TUQOELVZOXJYRP-UTZIHYNGSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](N=C4N)COP(=O)(O)OC(CO)COC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(N=C4N)COP(=O)(O)OC(CO)COCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Origin of Product

United States

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